4-(Bromomethyl)-2-fluoro-3,3'-bipyridine
Description
4-(Bromomethyl)-2-fluoro-3,3'-bipyridine is a halogenated bipyridine derivative featuring a bromomethyl group at the 4-position and a fluorine atom at the 2-position on one pyridine ring, connected via a 3,3'-linkage to a second pyridine ring. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry, catalysis, and pharmaceutical synthesis. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the fluorine atom enhances electrophilicity and influences molecular interactions through its electron-withdrawing effects .
Properties
Molecular Formula |
C11H8BrFN2 |
|---|---|
Molecular Weight |
267.10 g/mol |
IUPAC Name |
4-(bromomethyl)-2-fluoro-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8BrFN2/c12-6-8-3-5-15-11(13)10(8)9-2-1-4-14-7-9/h1-5,7H,6H2 |
InChI Key |
IJPCSGAKDOWZIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CN=C2F)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-fluoro-3,3’-bipyridine typically involves a multi-step process. One common method starts with the bromination of a suitable bipyridine precursor. The reaction is carried out using hydrobromic acid and a brominating agent at elevated temperatures. For example, a reaction involving 70g of the precursor compound with 600g of hydrobromic acid at 60-65°C for 5 hours can yield the desired bromomethyl product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-fluoro-3,3’-bipyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium carbonate, and various amines. Conditions typically involve heating in a polar solvent like acetone.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while coupling reactions can produce bipyridine derivatives with extended aromatic systems.
Scientific Research Applications
4-(Bromomethyl)-2-fluoro-3,3’-bipyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the field of materials science.
Biology: The compound can be used to modify biomolecules for various biochemical assays.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 4-(Bromomethyl)-2-fluoro-3,3’-bipyridine exerts its effects depends on the specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the fluoro group can influence the electronic properties of the molecule. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The fluorine in 4-(Bromomethyl)-2-fluoro-3,3'-bipyridine increases electrophilicity compared to methyl (in 4′-methyl analog) or chloro (in 2-chloro-3-fluoropyridine), enhancing reactivity in cross-coupling reactions .
- Bromomethyl Position : 4-position substitution (common in bipyridines) facilitates regioselective functionalization, while 5,5′-bis-substitution () introduces steric bulk, limiting applications in molecular assemblies .
Linkage Variations :
- The 3,3'-bipyridine linkage in the target compound creates a distinct steric environment compared to 2,2′- or 4,4′-linkages, influencing metal coordination geometry in catalysts .
Synthetic Efficiency: Yields vary significantly: 30% for 4′-methyl-2,2′-bipyridine vs. 48% for non-fluorinated 2,2′-bipyridine, suggesting fluorine introduction may complicate synthesis .
Reactivity and Functionalization
- Electrophilicity : The fluorine atom in the target compound enhances the electrophilic character of the bromomethyl group, promoting nucleophilic substitution (e.g., with amines or thiols) more efficiently than methyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
